molecular formula C11H8ClNO3 B1452596 [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid CAS No. 24146-84-7

[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid

Cat. No. B1452596
CAS RN: 24146-84-7
M. Wt: 237.64 g/mol
InChI Key: LHGYCEYGPIOBQW-UHFFFAOYSA-N
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Description

“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This moiety is commonly found in many commercially available drugs . The compound also contains a 4-chlorophenyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” can be represented by the InChI code: 1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Chemical Reactions Analysis

The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . In the case of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid”, the specific chemical reactions involved in its synthesis are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a solid compound . Its molecular weight is 194.62 .

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as in [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid, are a common structural motif in drug discovery due to their pharmacological properties . They are often used as a scaffold for developing new therapeutic agents because of their ability to interact with various biological targets. This compound could potentially be used to create novel drugs with improved efficacy and safety profiles.

Anticancer Research

Functionalized isoxazole scaffolds have shown promise in anticancer research. They can act as potential histone deacetylase (HDAC) inhibitors, which play a role in the epigenetic regulation of gene expression. HDAC inhibitors are considered a promising class of anticancer agents .

Neurodegenerative Diseases

Isoxazole derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Inhibiting AChE can help increase the levels of acetylcholine in the brain, potentially improving cognitive function .

Antioxidant Applications

The isoxazole moiety has been associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Research into the antioxidant capacity of isoxazole compounds could lead to the development of new protective agents .

Antibacterial and Antimicrobial Activity

Isoxazole compounds have been shown to possess antibacterial and antimicrobial activities. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Agrochemistry

In the field of agrochemistry, isoxazole derivatives can be used to develop new insecticides, plant growth regulators, and pigments. Their diverse biological activities make them suitable for various applications in agriculture .

Sensing Applications

Isoxazole compounds can be engineered to function as sensors due to their ability to interact with specific molecules or ions. This application is valuable in environmental monitoring and diagnostics .

Nanocatalysis

The isoxazole ring can be incorporated into catalysts used in nanocatalysis. These catalysts can facilitate a variety of chemical reactions, potentially with greater efficiency and selectivity due to the unique properties of the isoxazole structure .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It falls under the storage class code 6.1C, which includes combustible, acute toxic Cat.3, or toxic compounds which cause chronic effects .

Future Directions

Given the significance of isoxazole moieties in drug discovery, there is a continuous interest in developing new synthetic strategies for isoxazole synthesis . This includes the development of eco-friendly synthetic strategies and alternate metal-free synthetic routes .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGYCEYGPIOBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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